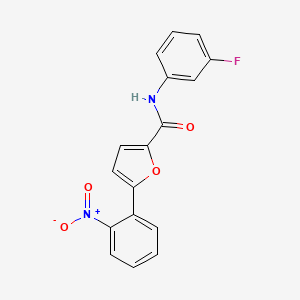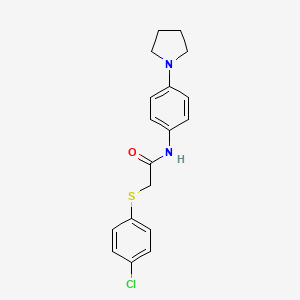
2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a sulfanyl group attached to a 4-chlorophenyl ring and a pyrrolidin-1-ylphenyl group attached to an acetamide moiety
作用机制
Target of Action
The primary targets of the compound “2-[(4-chlorophenyl)thio]-N-[4-(1-pyrrolidinyl)phenyl]acetamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds with a thiosemicarbazide moiety have been shown to exhibit antibacterial activity due to electron delocalization enhancing both its donor and reductive capacities .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide typically involves the following steps:
Formation of the sulfanyl intermediate: The reaction begins with the chlorination of a phenyl ring to form 4-chlorophenyl chloride
Acetamide formation: The intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.
Pyrrolidine attachment: Finally, the pyrrolidin-1-yl group is introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.
Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Nitro derivatives, halogenated derivatives.
科学研究应用
2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and intermediates for various industrial processes.
相似化合物的比较
Similar Compounds
- 2-(4-chlorophenyl)sulfanyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- 2-[(4-chlorophenyl)sulfanyl]-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- 2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
Uniqueness
2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfanyl and pyrrolidin-1-yl groups allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications in research and industry.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c19-14-3-9-17(10-4-14)23-13-18(22)20-15-5-7-16(8-6-15)21-11-1-2-12-21/h3-10H,1-2,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAORLLMJEUFKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
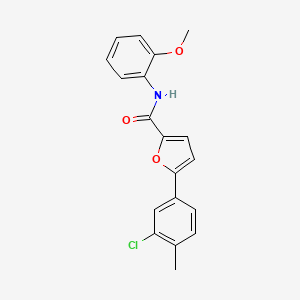
![8-METHYL-2-(MORPHOLIN-4-YL)-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZIN-4-ONE](/img/structure/B5717499.png)
![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 4-chlorobenzoate](/img/structure/B5717502.png)
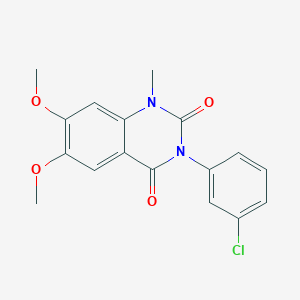
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)
![N-[(4-BENZYLPIPERAZINO)(IMINO)METHYL]-N'-PHENYLUREA](/img/structure/B5717527.png)
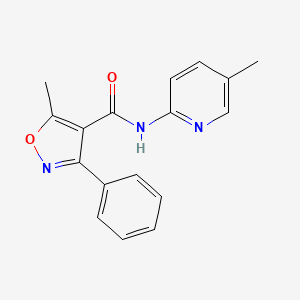
![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)
![{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE](/img/structure/B5717544.png)

![N'-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5717557.png)
![1-[(3-Phenoxyphenyl)methyl]-4-phenylpiperazine](/img/structure/B5717560.png)
